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Abstract

AZD7268 is a potent and selective d-opioid receptor (DOR) agonist that was investigated for
the treatment of major depressive disorder.[1] Characterized by its high binding affinity and
significant selectivity for the &-opioid receptor over the p-opioid receptor, AZD7268 represented
a potential therapeutic agent with a novel mechanism of action for mood disorders.[1] Despite
its promising preclinical profile, clinical development was terminated following a Phase 2 trial
that did not demonstrate efficacy.[1] This document provides a comprehensive overview of the
pharmacology of AZD7268, including its mechanism of action, pharmacodynamics, and
available clinical data.

Introduction

AZD7268 is a non-peptidic small molecule derived from SNC-80, a known &-opioid receptor
agonist.[1][2] It was developed by AstraZeneca with the therapeutic goal of addressing major
depressive disorder.[1] The rationale for its development was based on the growing body of
evidence suggesting the involvement of the d-opioid receptor system in the modulation of
mood and emotional states.[3] AZD7268 is administered orally and is designed to penetrate the
central nervous system to exert its effects.[4][5]

Chemical Properties
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Property Value
Chemical Formula C29H30N402S[1][6]
Molar Mass 498.65 g-mol-1[1]

N-(2-hydroxyethyl)-N-methyl-4-[quinolin-8-yl-[1-
IUPAC Name (1,3-thiazol-4-ylmethyl)piperidin-4-
ylidene]methyllbenzamide[1]

Synonyms AZ12488024[1]
CAS Number 1018988-00-5[1]
Pharmacology

Mechanism of Action

AZD7268 functions as a selective agonist at the d-opioid receptor, a G protein-coupled receptor
(GPCR). The binding of AZD7268 to the DOR is believed to initiate a cascade of intracellular
signaling events. While specific studies on the downstream signaling of AZD7268 are not
detailed in the available literature, the general mechanism for DOR agonists involves the
inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine
monophosphate (CAMP) levels. This, in turn, modulates the activity of various ion channels,
including the opening of G protein-coupled inwardly-rectifying potassium (GIRK) channels and
the closing of voltage-gated calcium channels. The overall effect is a hyperpolarization of the

neuronal membrane and a reduction in neuronal excitability.
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Caption: Proposed signaling pathway of AZD7268.
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Pharmacodynamics

The primary pharmacodynamic effect of AZD7268 is its agonistic activity at the d-opioid
receptor. This has been quantified through in vitro binding assays.

Parameter Value Receptor
Binding Affinity (Ki) 2.7 nM[1] o-opioid receptor
Selectivity >2,000-fold[1] over y-opioid receptor

While the specific experimental protocol used for AZD7268 is not publicly available, a typical
radioligand binding assay to determine the Ki value would involve the following steps:

 Membrane Preparation: Membranes are prepared from cells stably expressing the human &-
opioid receptor.

» Radioligand: A radiolabeled ligand with known high affinity for the d-opioid receptor (e.g.,
[*H]naltrindole) is used.

o Competition Assay: The cell membranes are incubated with a fixed concentration of the
radioligand and varying concentrations of the unlabeled test compound (AZD7268).

 Incubation and Separation: The mixture is incubated to allow binding to reach equilibrium.
The bound and free radioligand are then separated by rapid filtration.

o Quantification: The amount of radioactivity bound to the membranes is quantified using liquid
scintillation counting.

o Data Analysis: The concentration of AZD7268 that inhibits 50% of the specific binding of the
radioligand (IC50) is determined. The Ki value is then calculated from the IC50 using the
Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the
radioligand and Kd is its dissociation constant.

© 2025 BenchChem. All rights reserved. 417 Tech Support


https://en.wikipedia.org/wiki/AZD-7268
https://en.wikipedia.org/wiki/AZD-7268
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1666232?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENCHE

Foundational & Exploratory

Check Availability & Pricing

Preparation

Prepare cell membranes
expressing d-opioid receptor

Prepare radioligand
(e.g., [*H]naltrindole)

Prepare serial dilutions
of AZD7268

Assay
\ Y

Incubate membranes with
radioligand and AZD7268

i

Separate bound and free
radioligand via filtration

i

Quantify bound radioactivity
(scintillation counting)

Data Analysis

Determine IC50 value

i

Calculate Ki value using
Cheng-Prusoff equation

Click to download full resolution via product page

Caption: Hypothetical workflow for a receptor binding assay.

Clinical Development and Discontinuation

AZD7268 advanced to Phase 2 clinical trials for the treatment of major depressive disorder.[1]
A specific study, NCT01020799, was a multicenter, randomized, double-blind, placebo- and
active-controlled trial designed to assess the efficacy and safety of AZD7268.[7] However, the
development of AZD7268 was discontinued in 2010 because the drug was found to be
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ineffective for this indication in a Phase 2 trial involving 231 participants, where it was
compared with a placebo and escitalopram.[1]

Adverse Effects

Dose-limiting side effects observed during the clinical trials of AZD7268 included syncope
(fainting), hypotension (low blood pressure), and dizziness.[1]

Conclusion

AZD7268 is a well-characterized &-opioid receptor agonist with high in vitro potency and
selectivity. Despite a strong preclinical rationale for its development in the treatment of major
depressive disorder, it failed to demonstrate clinical efficacy, leading to the cessation of its
development. The information gathered on AZD7268, including its pharmacological profile and
the clinical outcomes, contributes to the broader understanding of the therapeutic potential and
challenges associated with targeting the &-opioid receptor for neuropsychiatric disorders.
Further research into the nuances of d-opioid receptor pharmacology may yet unlock the
therapeutic potential of this target.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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